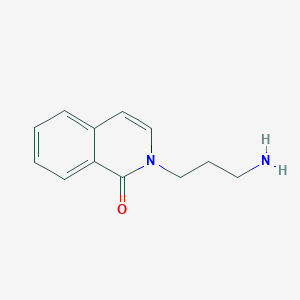

2-(3-Amino-propyl)-2H-isoquinolin-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Amino-propyl)-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to the isoquinoline core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-propyl)-2H-isoquinolin-1-one typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the amino-propyl group. One common method is the reductive amination of 2H-isoquinolin-1-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents and reducing agents can be optimized to enhance yield and purity while minimizing environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Amino-propyl)-2H-isoquinolin-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives (oxidation), tetrahydroisoquinoline derivatives (reduction), and various substituted isoquinoline derivatives (substitution).

Applications De Recherche Scientifique

Chemical Synthesis and Applications

Building Block for Organic Synthesis

2-(3-Amino-propyl)-2H-isoquinolin-1-one serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for further modifications, making it a versatile intermediate in organic chemistry. The compound is often utilized in the preparation of isoquinoline derivatives, which are valuable in developing pharmaceuticals and other chemical products.

Synthetic Methods

The synthesis typically involves reductive amination processes, where 2H-isoquinolin-1-one reacts with 3-aminopropylamine in the presence of reducing agents like sodium cyanoborohydride. This method is favored for its efficiency and ability to produce high yields under mild conditions.

Biological Research Applications

Anticancer Properties

Research indicates that this compound has potential anticancer properties. It has been studied as an inhibitor of the dual-specificity phosphatase Cdc25B, which plays a crucial role in cell cycle regulation. Elevated levels of Cdc25B are associated with various cancers, making it a target for therapeutic intervention. The compound demonstrated competitive inhibition with a Ki value of 1.9 μM, effectively preventing cancer cell proliferation .

Antimicrobial Activity

Additionally, studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents. Its efficacy against various bacterial strains is currently under investigation, highlighting its potential in treating infections.

Medicinal Chemistry and Drug Development

Therapeutic Scaffold

In medicinal chemistry, this compound is explored as a scaffold for designing novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets. This adaptability makes it an attractive candidate in drug discovery programs aimed at developing treatments for cancer and other diseases .

Pharmaceutical Intermediates

The compound is also noted for its role as an intermediate in synthesizing various pharmaceutical products. It can be transformed into derivatives that possess enhanced pharmacological profiles or improved solubility characteristics, which are crucial for drug formulation .

Industrial Applications

Material Science

Beyond its applications in biology and medicine, this compound finds use in material science. It is involved in developing polymers and coatings with specific properties tailored for industrial applications. The compound's unique chemical structure contributes to the performance characteristics of these materials.

Table 1: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(3-Amino-propyl)-2H-isoquinolin-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The isoquinoline core can interact with various enzymes and receptors, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-Aminopropyl)-2H-quinolin-1-one: Similar structure but with a quinoline core.

2-(3-Aminopropyl)-2H-indole-1-one: Similar structure but with an indole core.

2-(3-Aminopropyl)-2H-benzimidazole-1-one: Similar structure but with a benzimidazole core.

Uniqueness

2-(3-Amino-propyl)-2H-isoquinolin-1-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the amino-propyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Activité Biologique

2-(3-Amino-propyl)-2H-isoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

The compound has been studied for various biological activities, primarily focusing on its potential as an antimicrobial and anticancer agent. Research indicates that the aminopropyl side chain plays a crucial role in enhancing its efficacy against certain biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of isoquinoline derivatives, including this compound. For instance, derivatives of isoquinoline have shown potent activity against a range of microorganisms, including both aerobic and anaerobic bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 mg/L |

| Escherichia coli | 128 mg/L |

| Bacteroides fragilis | 64 mg/L |

| Candida albicans | 128 mg/L |

These findings suggest that the structural features of the isoquinoline scaffold are essential for its antimicrobial activity, with specific substituents influencing potency against different pathogens .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. The compound's ability to inhibit topoisomerase I (Top1) has been a focal point in studies related to cancer treatment. The aminopropyl side chain is particularly noted for enhancing enzyme inhibition, which is critical for preventing DNA replication in cancer cells.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Topoisomerase Inhibition : The compound has been shown to suppress Top1-mediated DNA cleavage, which is vital for DNA replication and transcription in cancer cells .

- Enzyme Interaction : The presence of the aminopropyl group is believed to facilitate interactions with specific enzyme pockets, enhancing binding affinity and inhibitory effects on target enzymes such as DPP-4 (Dipeptidyl Peptidase IV), which is involved in glucose metabolism .

- Signal Pathway Modulation : Similar compounds have demonstrated the ability to inhibit multiple signaling pathways by acting on tyrosine kinase receptors, suggesting that this compound may also modulate key signaling pathways involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the isoquinoline structure can significantly impact biological activity:

- Aminopropyl Side Chain : Essential for enhancing inhibitory activity against Top1 and other targets.

- Substituent Variations : Different substituents on the isoquinoline ring can alter binding affinity and selectivity towards various biological targets.

Study on Antimicrobial Efficacy

A study conducted on several isoquinoline derivatives revealed that compounds with longer alkyl chains exhibited reduced antimicrobial potency compared to those with shorter chains. This suggests that there is an optimal chain length for maximum efficacy against specific bacterial strains .

Cancer Treatment Research

In a preclinical study focusing on cancer cell lines, this compound demonstrated significant cytotoxicity at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer therapies targeting Top1 .

Propriétés

IUPAC Name |

2-(3-aminopropyl)isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15/h1-2,4-6,9H,3,7-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIGXYHYECHXIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN(C2=O)CCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.